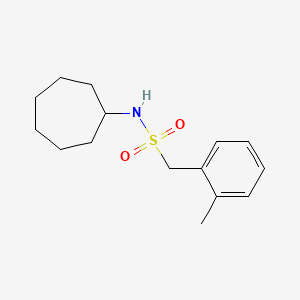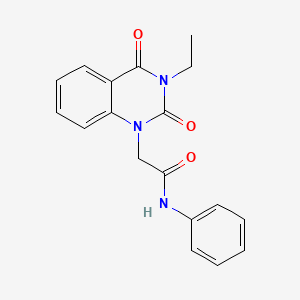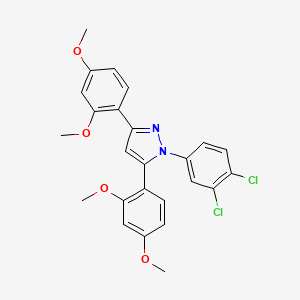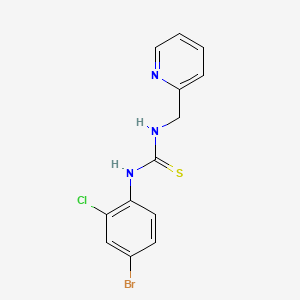
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide
描述
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide, also known as NS8593, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound has been shown to modulate ion channels, specifically the small conductance calcium-activated potassium (SK) channels, which are involved in various physiological processes.
作用机制
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has been shown to modulate the activity of SK channels by binding to a specific site on the channel protein. This binding results in an increase in the open probability of the channel, leading to an increase in potassium ion efflux and subsequent hyperpolarization of the cell membrane. This hyperpolarization can decrease neuronal excitability and smooth muscle contraction, which may have therapeutic implications.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In neuronal cells, this compound can decrease the firing rate of action potentials and increase the amplitude of afterhyperpolarizations. In smooth muscle cells, this compound can decrease the amplitude and frequency of spontaneous contractions. These effects suggest that this compound can modulate the activity of SK channels in different cell types and may have broad therapeutic potential.
实验室实验的优点和局限性
One advantage of using N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide in lab experiments is its specificity for SK channels. This allows researchers to study the function of these channels without affecting other ion channels or receptors. However, one limitation of using this compound is its potency, which can make it difficult to control the concentration and duration of its effects. Additionally, this compound has low solubility in water, which can limit its use in certain experimental setups.
未来方向
There are several future directions for the study of N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide. One direction is the investigation of its potential therapeutic use in various conditions, such as epilepsy, Parkinson's disease, and hypertension. Another direction is the development of more potent and selective modulators of SK channels based on the structure of this compound. Additionally, the study of the physiological and pathological roles of SK channels in different cell types and tissues may provide new insights into the function of these channels and their potential as therapeutic targets.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. This compound has been shown to modulate the activity of SK channels, which are involved in various physiological processes. This compound has been investigated for its potential use in the treatment of conditions such as epilepsy, Parkinson's disease, and hypertension. While there are advantages and limitations to using this compound in lab experiments, its specificity for SK channels and potential therapeutic implications make it an interesting compound for further study.
科学研究应用
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide has been primarily used as a pharmacological tool to study the function of SK channels in various physiological processes. SK channels are involved in the regulation of neuronal excitability, synaptic transmission, and smooth muscle contraction. Therefore, this compound has been investigated for its potential use in the treatment of conditions such as epilepsy, Parkinson's disease, and hypertension.
属性
IUPAC Name |
N-cycloheptyl-1-(2-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-13-8-6-7-9-14(13)12-19(17,18)16-15-10-4-2-3-5-11-15/h6-9,15-16H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFLWFWKUSWJQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7-tert-butyl-1,3-dimethyl-8-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4754318.png)
![4-chloro-1-methyl-N-[3-(methylthio)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4754328.png)
methyl]-1(2H)-phthalazinone](/img/structure/B4754340.png)
![4-Bromo-N-(4-methyl-benzyl)-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4754346.png)
![6-benzyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4754351.png)
![N-(2-chlorophenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4754364.png)
![2,3-diphenyl-6-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoxaline](/img/structure/B4754377.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4754383.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B4754394.png)
![N-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B4754401.png)